molecular formula C10H10ClFN2O3 B8313717 5'-chloro-N-ethyl-4'-fluoro-2'-nitroacetanilide

5'-chloro-N-ethyl-4'-fluoro-2'-nitroacetanilide

Cat. No.: B8313717
M. Wt: 260.65 g/mol
InChI Key: NCUPMHZDDAPFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-chloro-N-ethyl-4'-fluoro-2'-nitroacetanilide is a useful research compound. Its molecular formula is C10H10ClFN2O3 and its molecular weight is 260.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClFN2O3

Molecular Weight

260.65 g/mol

IUPAC Name

N-(5-chloro-4-fluoro-2-nitrophenyl)-N-ethylacetamide

InChI

InChI=1S/C10H10ClFN2O3/c1-3-13(6(2)15)9-4-7(11)8(12)5-10(9)14(16)17/h4-5H,3H2,1-2H3

InChI Key

NCUPMHZDDAPFMC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=C(C=C1[N+](=O)[O-])F)Cl)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3'-Chloro-N-ethyl-4'-fluoroacetanilide (101 g, 0.468 mmol) is dissolved in conc. sulfuric acid (300 ml). A solution of potassium nitrate (57 g, 0.564 mol) in conc. sulfuric acid (220 ml) is added dropwise thereto at 5°. The solution obtained is stirred overnight, then poured on to ice/water and extracted with ethyl acetate (2×200 ml). The organic phase is washed in succession with water (200 ml), saturated sodium bicarbonate solution (100 ml) and saturated sodium chloride solution (100 ml). The organic phase is treated with active charcoal, filtered and dried over magnesium sulfate. The solvent is distilled off and the residue is recrystallized from ether/n-hexane. There are obtained 74.8 g (61%) of 5'-chloro-N-ethyl-4'-fluoro-2'-nitroacetanilide with a m.p. of 68°.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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